6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16167013
InChI: InChI=1S/C13H12N2O3/c1-14-12(17)9-11(16)8-4-2-3-7-5-6-15(10(7)8)13(9)18/h2-4,16H,5-6H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

CAS No.:

Cat. No.: VC16167013

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 9-hydroxy-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Standard InChI InChI=1S/C13H12N2O3/c1-14-12(17)9-11(16)8-4-2-3-7-5-6-15(10(7)8)13(9)18/h2-4,16H,5-6H2,1H3,(H,14,17)
Standard InChI Key VBHDECYADVHORN-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the pyrrolo[3,2,1-ij]quinoline family, characterized by a fused tricyclic system comprising a pyrrole ring (positions 1–5), a benzene ring (positions 6–10), and a bridging nitrogen atom at position 4 . Key functional groups include:

  • 6-Hydroxy group: A phenolic –OH substituent at position 6, influencing hydrogen-bonding capacity and solubility .

  • 4-Oxo moiety: A ketone group at position 4, contributing to planarity and electronic conjugation .

  • N-Methyl carboxamide: A –CONHCH₃ group at position 5, modulating lipophilicity and target engagement .

The IUPAC name systematically describes this arrangement: 6-hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide.

Stereoelectronic Properties

Density functional theory (DFT) studies on analogous pyrroloquinolines reveal:

  • Aromaticity: The fused rings exhibit partial aromaticity, with calculated NICS(1) values of –10.2 ppm for the benzene ring and –5.8 ppm for the pyrrole moiety .

  • Tautomerism: The 4-oxo group enables keto-enol tautomerism, though X-ray crystallography of related compounds favors the keto form in solid states .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically proceeds via a three-step sequence:

  • Esterification of Quinoline Precursors:
    Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate serves as a common intermediate, prepared via cyclocondensation of β-keto esters with aminophenols .

  • Amidation with Methylamine:
    Reacting the ester with methylamine (1.2 equiv) at 130–140°C for 10–15 minutes yields the carboxamide . Critical parameters include:

    • Temperature control: Excess heat (>150°C) risks ester hydrolysis to 4-hydroxy-1,2-dihydroquinolin-2-one impurities .

    • Solvent selection: Anhydrous DMF/ethanol mixtures (1:3) suppress hydrolysis, achieving yields >95% .

  • Purification:
    Recrystallization from DMF/ethanol removes residual esters, with purity confirmed by HPLC (>99.5%) .

Comparative Yield Data

Reaction StepYield (%)Purity (%)Key Impurities
Esterification8592Uncyclized β-keto esters
Amidation9799.5Hydrolyzed quinolinones
Recrystallization8999.9Solvent residues

Data adapted from methodologies in .

Physicochemical Characterization

Spectral Properties

  • 1H NMR (400 MHz, DMSO-d₆):
    δ 16.87 (s, 1H, 6-OH), 12.36 (s, 1H, CONH), 7.97 (d, J=8.1 Hz, H-8), 4.14 (t, J=5.8 Hz, CH₂-3), 3.01 (s, 3H, NCH₃) .

  • 13C NMR (100 MHz, DMSO-d₆):
    δ 194.2 (C=O), 168.4 (CONH), 108.2 (C-6), 56.3 (NCH₃) .

  • IR (KBr):
    1733 cm⁻¹ (ester C=O, precursor), 1637 cm⁻¹ (amide I), 1603 cm⁻¹ (aromatic C=C) .

Thermodynamic Parameters

  • Melting Point: 208–210°C (decomp.) .

  • Solubility:

    • Water: 0.12 mg/mL (25°C)

    • Ethanol: 8.7 mg/mL

    • DMSO: >50 mg/mL .

  • LogP: 1.85 (calculated via XLogP3) .

Pharmacological Activity

Diuretic Effects

In rodent models, structural analogs (e.g., N-aryl-pyrroloquinoline carboxamides) exhibit:

  • Urine Output: 2.1-fold increase vs. furosemide controls at 10 mg/kg .

  • Electrolyte Excretion:

    • Na⁺: +142%

    • K⁺: +89%

    • Cl⁻: +156% .

Mechanistic studies suggest inhibition of aldosterone synthase (CYP11B2) with IC₅₀ = 38 nM, comparable to eplerenone .

Structure-Activity Relationships (SAR)

  • N-Methylation: Enhances metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for NH₂ analogs) .

  • 6-Hydroxy Group: Critical for target binding; O-methylation abolishes 92% of activity .

Analytical Profiling

Chromatographic Methods

  • HPLC Conditions:
    Column: C18 (4.6 × 150 mm, 5 μm)
    Mobile Phase: MeCN/H₂O (0.1% TFA), 70:30
    Retention Time: 6.8 min .

  • LOD/LOQ: 0.02 μg/mL and 0.07 μg/mL (UV detection at 254 nm) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calc. 271.10, found 271.09 .

  • Fragmentation Pattern:

    • 271 → 253 (–H₂O)

    • 253 → 225 (–CO) .

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